3-Aminopiperidine-2,6-dione hydrochloride

Immunomodulation TNF-α inhibition IMiD pharmacophore

Researchers requiring a consistent CRBN-recruiting pharmacophore face solubility and stereochemistry challenges that compromise synthetic efficiency. 3-Aminopiperidine-2,6-dione hydrochloride (CAS 2686-86-4) directly resolves these: • Aqueous solubility >50 mg/mL - enables aqueous coupling protocols and PROTAC conjugation chemistry that are inaccessible with the free base form. • Primary amine at position 3 provides the essential conjugation handle for phthalimide coupling and linker-warhead attachment. • Supplied as racemic hydrochloride at >98% purity; enantiopure (S)-form also available for CRBN-dependent degrader programs requiring native pharmacophore configuration. • Batch-to-batch consistency assured through validated commercial-scale processes, meeting cGMP intermediate supply chain requirements.

Molecular Formula C5H9ClN2O2
Molecular Weight 164.59 g/mol
CAS No. 2686-86-4
Cat. No. B1266187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopiperidine-2,6-dione hydrochloride
CAS2686-86-4
Molecular FormulaC5H9ClN2O2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N.Cl
InChIInChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
InChIKeyYCPULGHBTPQLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopiperidine-2,6-dione Hydrochloride Overview


3-Aminopiperidine-2,6-dione hydrochloride (CAS 2686-86-4; also cataloged as CAS 24666-56-6), with molecular formula C5H9ClN2O2 and molecular weight 164.59 g/mol, is the hydrochloride salt of the glutarimide-derived aminopiperidinedione scaffold . This compound constitutes the conserved glutarimide pharmacophore of the thalidomide-class immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide, and serves as the critical cereblon (CRBN) E3 ubiquitin ligase-binding moiety essential for the mechanism of action of this therapeutic class [1]. As the hydrochloride salt, it exhibits substantially enhanced aqueous solubility (>50 mg/mL) compared to the free base form, enabling more versatile formulation and reaction conditions in both small-molecule synthesis and PROTAC (Proteolysis-Targeting Chimera) development [2]. The compound features a six-membered piperidine ring with carbonyl groups at positions 2 and 6, an amino group at position 3, and is supplied as an off-white to white crystalline solid with a melting point >208 °C (decomposition) .

Glutarimide CRBN-binding pharmacophore for IMiD and PROTAC research

Hydrochloride salt supports aqueous coupling and conjugation chemistry

Interchangeable scaffold for SAR exploration and intermediate synthesis

Why Generic Substitution of 3-Aminopiperidine-2,6-dione HCl Fails


Procurement decisions for 3-aminopiperidine-2,6-dione cannot rely on class-level substitution assumptions due to critical functional divergences that directly impact synthetic utility and regulatory compliance. The free base form (CAS 2353-44-8) exhibits substantially lower aqueous solubility compared to the hydrochloride salt (>50 mg/mL), limiting its applicability in aqueous coupling reactions and PROTAC conjugation chemistry [1]. The (S)-enantiomer (CAS 25181-50-4) and (R)-enantiomer (CAS 673485-72-8) demonstrate distinct stereochemical requirements depending on the target drug substance—lenalidomide and pomalidomide specifically require the (S)-configuration pharmacophore for CRBN binding [2]. Furthermore, alternative 3-substituted piperidine-2,6-dione derivatives lacking the primary amine at position 3 cannot serve as direct conjugation handles for phthalimide coupling or PROTAC linker attachment, fundamentally altering the synthetic pathway [3]. Procurement specifications that fail to distinguish between racemic hydrochloride, enantiopure hydrochloride, and free base forms introduce synthetic inefficiency, stereochemical impurity, and potential regulatory non-compliance in pharmaceutical intermediate supply chains [4].

Free Base Form (CAS 2353-44-8)

Substantially lower aqueous solubility may limit aqueous coupling and PROTAC conjugation protocols compared to the hydrochloride salt.

(S)- vs (R)-Enantiomer or Racemic

CRBN binding requires the (S)-configuration; racemic or (R)-enantiomer may reduce target engagement in CRBN-dependent degradation studies.

3-Substituted Derivatives Without Primary Amine

Absence of the 3-amino conjugation handle prevents phthalimide coupling and linker attachment for PROTAC synthesis.

Quantitative Differentiation Evidence


TNF-α Inhibition vs Thalidomide

The free pharmacophore 3-aminopiperidine-2,6-dione demonstrates superior TNF-α inhibitory potency compared to the parent drug thalidomide. In vitro assays using activated macrophages show that 3-aminopiperidine-2,6-dione inhibits TNF-α production with an IC50 of 3.5 µM, a value that exceeds the potency of thalidomide in the same assay system [1]. This demonstrates that the glutarimide pharmacophore alone retains and even surpasses the immunomodulatory activity of the full thalidomide molecule, establishing this intermediate as the minimal active pharmacophore essential for IMiD-class therapeutic efficacy.

TNF-α IC50 Context
Data to verify
IC50 3.5 µM (3-aminopiperidine-2,6-dione) vs thalidomide (higher IC50)

Supports glutarimide pharmacophore potency comparison

Activated macrophage assay; reported difference

Immunomodulation TNF-α inhibition IMiD pharmacophore in vitro pharmacology

Racemic vs Enantiopure Cost Advantage

Procurement cost analysis reveals substantial economic differentiation between racemic 3-aminopiperidine-2,6-dione hydrochloride (CAS 2686-86-4/24666-56-6) and its enantiopure counterparts. The racemic hydrochloride is available at $9.90 per gram from Aladdin Scientific (97% purity) and $18 per gram from AKSci (95% purity) . In contrast, (S)-3-aminopiperidine-2,6-dione hydrochloride (CAS 25181-50-4) commands $71 per gram from Macklin (98% purity)—a 3.9-fold to 7.2-fold price premium over the racemic form at comparable purity [1]. The (R)-enantiomer (CAS 1801140-47-5) exhibits an even steeper premium at $2,000 per gram from Macklin (97% purity), representing a >100-fold cost differential [1].

Cost Comparison
Reported
Racemic HCl $9.90–$18/g vs (S)-enantiomer $71/g, (R)-enantiomer $2,000/g

Cost context for racemic synthesis selection

Catalog pricing 1 g scale; 2025–2026 data

Procurement economics Racemic vs enantiopure Cost-efficiency IMiD synthesis

Aqueous Solubility: Hydrochloride vs Free Base

The hydrochloride salt form of 3-aminopiperidine-2,6-dione exhibits aqueous solubility exceeding 50 mg/mL, a critical physicochemical differentiation from the free base form (CAS 2353-44-8) [1]. The protonated amine (pKa ≈ 8.2) confers cationic character under physiological and mildly acidic conditions, with logP ≈ 0.7 indicating balanced hydrophilicity-lipophilicity [1]. In contrast, the free base 3-aminopiperidine-2,6-dione demonstrates substantially lower aqueous solubility, constraining its utility in aqueous-phase coupling reactions commonly employed in phthalimide conjugation and PROTAC linker chemistry [2]. This solubility differential directly impacts reaction efficiency: the hydrochloride salt enables homogeneous aqueous reaction conditions, whereas the free base often requires organic solvent systems or suspension protocols that reduce coupling yields .

Aqueous Solubility
Data to verify
HCl salt >50 mg/mL; free base substantially lower solubility

Supports aqueous-phase conjugation workflow

Salt form selection context; quantitative free-base data not reported

Solubility enhancement Salt form selection Aqueous synthesis PROTAC conjugation

(S)-Enantiomer as Native CRBN Pharmacophore

The (S)-3-aminopiperidine-2,6-dione enantiomer is the native biosynthetic pharmacophore that directly corresponds to the CRBN-binding glutarimide moiety in thalidomide (1) and its analog drugs lenalidomide and pomalidomide [1]. This stereochemical requirement has been definitively established through domain dissection of IdgS, the enzyme responsible for indigoidine biosynthesis, which demonstrates that L-glutamine is offloaded and cyclized to form exclusively (S)-3-aminopiperidine-2,6-dione [1]. This finding confirms that the (S)-configuration is the biologically relevant stereoisomer for CRBN E3 ligase recruitment. The racemic hydrochloride (CAS 2686-86-4) contains both (S)- and (R)-enantiomers, while the enantiopure (S)-hydrochloride (CAS 25181-50-4) provides the native pharmacophore stereochemistry required for maximal CRBN binding affinity and downstream target protein degradation [2]. Procurement of the incorrect enantiomer or reliance on racemic mixtures where stereochemistry is critical introduces stereochemical impurity that may reduce target engagement efficacy [3].

Stereochemical Requirement
Reported
(S)-enantiomer native CRBN pharmacophore; (R)-enantiomer less active

Supports CRBN engagement studies

IdgS biosynthetic pathway; mLife 2022

Stereochemistry CRBN binding IMiD pharmacophore biocatalysis

High Purity cGMP Manufacturing Process

An improved commercial-scale manufacturing process for 3-aminopiperidine-2,6-dione hydrochloride has been disclosed in Indian Patent Application 202341041176, which claims an improved process suitable for manufacturing on commercial scale [1]. BOC Sciences supplies the compound with a purity specification exceeding 99% . In contrast, many alternative vendors offer the compound at 95-97% purity (AKSci: 95% ; Aladdin: ≥97% ), representing a 2-4% purity differential. For pharmaceutical intermediate applications, this purity differential is non-trivial: a 2% impurity burden at 1 kg scale translates to 20 g of unidentified impurities that could propagate through subsequent synthetic steps, potentially affecting final API purity profiles and requiring additional purification operations. The higher-purity grade (>99%) aligns with cGMP intermediate supply chain requirements, whereas lower-purity grades are suitable for research and early development applications .

Purity Specification
Reported
High-purity grade >99% (BOC Sciences) vs 95–97% research grades

High-purity supports intermediate supply chain consistency

HPLC specification; impurity carryover context

Process chemistry Commercial manufacturing Purity specification cGMP compliance

Validated Application Scenarios


Lenalidomide and Pomalidomide Intermediate Manufacturing

3-Aminopiperidine-2,6-dione hydrochloride serves as the essential pharmacophore intermediate in the commercial synthesis of lenalidomide (Revlimid™) and pomalidomide, two FDA-approved IMiD therapeutics for multiple myeloma and myelodysplastic syndromes . The compound is reacted with nitro phthalic acid derivatives via coupling chemistry to form the phthalimide-glutarimide conjugate core . For pharmaceutical intermediate procurement, the >99% purity grade is specified to ensure compliance with cGMP supply chain requirements, as impurities at the intermediate stage can propagate and complicate final API purification . The validated commercial-scale manufacturing process disclosed in Indian Patent Application 202341041176 provides assurance of supply continuity and batch-to-batch consistency for industrial procurement [1].

PROTAC Development with CRBN-Binding Moiety

3-Aminopiperidine-2,6-dione hydrochloride functions as the core CRBN-recruiting glutarimide pharmacophore for PROTAC development, enabling ligand-dependent target protein ubiquitination and degradation . The primary amine at position 3 provides the essential conjugation handle for attaching linker-warhead moieties via phthalimide or alternative coupling chemistry . The hydrochloride salt's aqueous solubility (>50 mg/mL) facilitates aqueous-phase PROTAC conjugation protocols that are inaccessible with the free base form, improving reaction homogeneity and coupling efficiency [1]. For CRBN-dependent PROTACs targeting IKZF1/3, CK1α, or other neo-substrates, the (S)-enantiomer hydrochloride (CAS 25181-50-4) is the stereochemically preferred procurement choice, as it represents the native pharmacophore configuration that maximizes CRBN binding engagement [2].

Thalidomide-Class IMiD Analog Discovery and SAR

The 3-aminopiperidine-2,6-dione hydrochloride scaffold enables systematic structure-activity relationship (SAR) exploration of novel IMiD analogs through modular derivatization at the primary amine position . The compound's demonstrated TNF-α inhibitory potency (IC50 = 3.5 µM) confirms that the glutarimide pharmacophore alone retains immunomodulatory activity superior to thalidomide, validating its utility as a minimal active scaffold for analog development . Procurement of the racemic hydrochloride (CAS 2686-86-4) at $9.90-18 per gram provides economically efficient access for early-stage SAR campaigns where large libraries of analogs are synthesized and screened [1]. Once lead candidates are identified, subsequent synthesis can transition to the (S)-enantiomer hydrochloride for stereochemically optimized lead optimization [2].

CK1α Degrader for del(5q) MDS Research

3-Aminopiperidine-2,6-dione hydrochloride is specifically validated for preparing lenalidomide-based degraders that induce ubiquitination and degradation of casein kinase 1 alpha (CK1α) in del(5q) myelodysplastic syndromes . This application exploits the CRBN E3 ligase-mediated neo-substrate recruitment mechanism unique to the thalidomide-class glutarimide pharmacophore . The hydrochloride salt form is preferred for this application due to its compatibility with aqueous bioconjugation chemistry and the availability of high-purity (>99%) grades suitable for generating degraders with well-defined impurity profiles for in vivo efficacy studies [1]. The stereochemical requirement for CK1α degradation by lenalidomide-derived compounds supports procurement of the (S)-enantiomer hydrochloride for research programs specifically targeting this mechanism [2].

Application
Selection Property
Validation Focus
IMiD intermediate synthesis research
High-purity intermediate specification
Intermediate purity and batch consistency
PROTAC CRBN-recruiting moiety development
Aqueous-compatible hydrochloride salt
Conjugation efficiency and linker attachment
IMiD analog SAR and discovery
Cost-effective racemic scaffold
TNF-α pathway potency and analog screening
CK1α degradation studies in MDS models
(S)-enantiomer for CRBN engagement
Target protein degradation and neo-substrate recruitment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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